Cas no 71265-20-8 (3-Ethyl-n-methylaniline)
3-Ethyl-n-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-n-methylaniline
- 1-(N-methylamino)-3-ethylbenzene
- m-ethylaniline, N-methyl
- N-methyl-3-ethyl aniline
- Z2255142694
- EN300-249462
- A1-22119
- 3-Ethyl-N-methylbenzenamine
- AKOS000258038
- CS-0242452
- DB-424931
- Z335280692
- SCHEMBL3617649
- G82952
- 71265-20-8
- WCA26520
- 3-Ethyl-n-methylaniline
-
- Inchi: 1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3
- InChI Key: MHZZQJHAYDHFGH-UHFFFAOYSA-N
- SMILES: N(C)C1=CC=CC(=C1)CC
Computed Properties
- Exact Mass: 135.104799419g/mol
- Monoisotopic Mass: 135.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 90.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12
3-Ethyl-n-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E902393-25mg |
3-ethyl-N-methylaniline |
71265-20-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E902393-50mg |
3-ethyl-N-methylaniline |
71265-20-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E902393-250mg |
3-ethyl-N-methylaniline |
71265-20-8 | 250mg |
$ 340.00 | 2022-06-05 | ||
| Enamine | EN300-249462-0.05g |
3-ethyl-N-methylaniline |
71265-20-8 | 95% | 0.05g |
$84.0 | 2024-06-19 | |
| Enamine | EN300-249462-0.1g |
3-ethyl-N-methylaniline |
71265-20-8 | 95% | 0.1g |
$126.0 | 2024-06-19 | |
| Enamine | EN300-249462-0.25g |
3-ethyl-N-methylaniline |
71265-20-8 | 95% | 0.25g |
$180.0 | 2024-06-19 | |
| Enamine | EN300-249462-0.5g |
3-ethyl-N-methylaniline |
71265-20-8 | 95% | 0.5g |
$282.0 | 2024-06-19 | |
| Enamine | EN300-249462-1.0g |
3-ethyl-N-methylaniline |
71265-20-8 | 95% | 1.0g |
$362.0 | 2024-06-19 | |
| Enamine | EN300-249462-2.5g |
3-ethyl-N-methylaniline |
71265-20-8 | 95% | 2.5g |
$722.0 | 2024-06-19 | |
| Enamine | EN300-249462-5.0g |
3-ethyl-N-methylaniline |
71265-20-8 | 95% | 5.0g |
$910.0 | 2024-06-19 |
3-Ethyl-n-methylaniline Related Literature
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 3-Ethyl-n-methylaniline
Professional Introduction to 3-Ethyl-n-methylaniline (CAS No. 71265-20-8)
3-Ethyl-n-methylaniline, a chemical compound with the CAS number 71265-20-8, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of anilines, which are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structural properties of 3-Ethyl-n-methylaniline make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The molecular structure of 3-Ethyl-n-methylaniline consists of a benzene ring substituted with an ethyl group at the 3-position and a methylamino group at the nitrogen position. This configuration imparts specific electronic and steric characteristics that influence its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring allows for versatile chemical transformations, making it a versatile building block in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of aniline derivatives. Studies have demonstrated that compounds containing the aniline moiety often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, 3-Ethyl-n-methylaniline has shown promise as a precursor in the development of novel therapeutic agents.
One of the most compelling areas of research involving 3-Ethyl-n-methylaniline is its role in drug discovery and development. Researchers have leveraged its structural features to design molecules with enhanced binding affinity to biological targets. For instance, modifications to the ethyl and methylamino groups can be strategically employed to optimize pharmacokinetic profiles and reduce side effects. This has led to several innovative approaches in creating next-generation pharmaceuticals.
The synthesis of 3-Ethyl-n-methylaniline typically involves multi-step organic reactions, starting from readily available precursors such as aniline and ethylating agents. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance efficiency but also minimize waste, aligning with modern green chemistry principles.
Recent advancements in computational chemistry have further accelerated the development of 3-Ethyl-n-methylaniline-based drugs. Molecular modeling studies have provided insights into how structural modifications affect biological activity, enabling researchers to predict and optimize drug candidates with greater precision. This interdisciplinary approach combines experimental data with theoretical calculations to streamline the drug discovery process.
The industrial significance of 3-Ethyl-n-methylaniline extends beyond pharmaceuticals. It serves as a key intermediate in the production of dyes, pigments, and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable component in industrial applications where precise control over molecular structure is crucial.
In conclusion, 3-Ethyl-n-methylaniline (CAS No. 71265-20-8) is a multifaceted compound with broad applications in both academic research and industrial processes. Its unique chemical properties make it an indispensable tool in synthetic chemistry and drug development. As research continues to uncover new possibilities for this molecule, its importance in advancing scientific knowledge and technological innovation is undeniable.
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